N-Acetyl-L-methionine methyl ester

Description

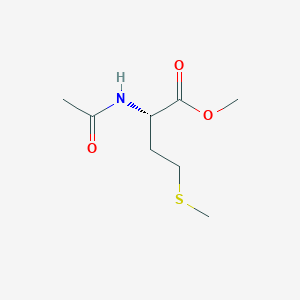

Structure

2D Structure

Propriétés

IUPAC Name |

methyl (2S)-2-acetamido-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKSJIMTATAAS-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35671-83-1 | |

| Record name | L-Methionine, N-acetyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035671831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl (2S)-2-acetamido-4-(methylsulfanyl)butanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic and Biocatalytic Pathways for N Acetyl L Methionine Methyl Ester

Chemical Synthesis Methodologies for N-Acetyl-L-methionine Methyl Ester

The chemical synthesis of this compound is a sequential process involving the esterification of L-methionine followed by the N-acetylation of the resulting L-methionine methyl ester. Alternatively, a racemic mixture can be synthesized and subsequently resolved.

Esterification Protocols for L-Methionine

The conversion of L-methionine to its methyl ester is a fundamental step. A common and efficient method is the Fischer esterification. aklectures.com This reaction typically involves treating L-methionine with methanol (B129727) in the presence of an acid catalyst.

One established protocol involves bubbling hydrogen chloride gas through a solution of L-methionine in methanol at 0°C. orgsyn.org The reaction mixture is then stirred for an extended period, typically 18 hours, at room temperature. orgsyn.org Evaporation of the solvent yields L-methionine methyl ester hydrochloride in high purity (99%) and yield (132.5 g from 100 g of L-methionine). orgsyn.org

Another approach utilizes chlorotrimethylsilane (B32843) (TMSCl) in methanol at room temperature. nih.govmdpi.com This method is advantageous due to its mild reaction conditions and simple workup procedure. mdpi.com A variety of amino acids, including L-methionine, have been successfully esterified using this system, providing the corresponding methyl ester hydrochlorides in good to excellent yields. mdpi.comresearchgate.net

Table 1: Comparison of L-Methionine Esterification Protocols

| Method | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Fischer Esterification | L-methionine, Methanol, HCl (gas) | 0°C to room temperature, 18 hours | 99% | orgsyn.org |

| TMSCl Method | L-methionine, Methanol, TMSCl | Room temperature, 12-24 hours | Good to Excellent | nih.govmdpi.com |

N-Acetylation Strategies for L-Methionine Methyl Ester

Once L-methionine methyl ester is obtained, the subsequent step is the acetylation of the amino group. Acetic anhydride (B1165640) is a commonly employed acetylating agent for this transformation. aklectures.comresearchgate.net

A typical procedure involves reacting L-methionine methyl ester hydrochloride with acetic anhydride in the presence of a base, such as pyridine, to neutralize the hydrochloride salt and facilitate the reaction. chemicalbook.com The reaction is often initiated at a low temperature (on ice) and then allowed to warm to room temperature overnight. chemicalbook.com Following an aqueous workup and extraction with an organic solvent like methylene (B1212753) chloride, the product, this compound, is isolated. chemicalbook.com Recrystallization from a suitable solvent, such as ethyl ether, can yield a crystalline solid with a high purity and yield (94%). chemicalbook.com

The chemoselective N-acetylation of amino acids and their esters can also be achieved under specific conditions. For instance, using acetic anhydride in an acidic medium can favor O-acetylation of hydroxyamino acids, while in a basic or neutral medium, N-acetylation is predominant. nih.gov For amino acid esters like L-methionine methyl ester, direct acetylation with acetic anhydride is a straightforward and effective method. aklectures.com

Resolution of Racemic N-Acetyl-DL-methionine Methyl Ester via Chemical Routes

The synthesis of N-acetyl-DL-methionine can be achieved through the reaction of DL-methionine with acetic anhydride. orgsyn.org The resulting racemic N-acetyl-DL-methionine can then be esterified to produce N-acetyl-DL-methionine methyl ester. The resolution of this racemic ester into its constituent enantiomers is a critical step to obtain the desired L-enantiomer.

Chemical resolution methods often involve the use of a chiral resolving agent to form diastereomers, which can then be separated based on their different physical properties, such as solubility. However, for N-acetyl-amino acid derivatives, enzymatic resolution methods are often more efficient and are discussed in the following section. While chemical resolution of racemic N-acetyl-DL-methionine methyl ester is possible, biocatalytic approaches are generally preferred for their high enantioselectivity.

Enzymatic Synthesis and Biocatalytic Resolution of this compound

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for producing enantiomerically pure this compound. These methods primarily involve the resolution of a racemic mixture of N-acetyl-DL-methionine methyl ester.

Lipase-Catalyzed Enantioselective Resolution of N-Acetyl-DL-methionine Methyl Ester

Lipases are versatile enzymes that can catalyze the enantioselective hydrolysis of esters. nih.govelsevierpure.com This property is exploited in the kinetic resolution of racemic N-acetyl-DL-methionine methyl ester.

In a typical resolution process, a lipase (B570770) is used to selectively hydrolyze one of the enantiomers of the racemic ester, leaving the other enantiomer unreacted. For instance, a lipase from Brucella thiophenivorans has demonstrated high activity and excellent enantioselectivity in the hydrolysis of N-acetyl-DL-methionine methyl ester (N-Ac-DL-MetOMe). nih.gov This enzymatic reaction, conducted with a substrate concentration of 100 g/L for 2 hours, achieved a conversion of 51.3% and yielded this compound with an enantiomeric excess (ee) exceeding 99% and an enantiomeric ratio (E-value) greater than 200. nih.govresearchgate.net

Candida antarctica lipase B (CALB) is another widely used lipase for the resolution of various amino acid esters. d-nb.infocdnsciencepub.comaip.org It has been successfully employed in the resolution of β-amino esters and is known for its high enantioselectivity in transesterification and hydrolysis reactions. cdnsciencepub.comaip.orgresearchgate.net While specific data on N-acetyl-DL-methionine methyl ester resolution by CALB is not detailed in the provided context, its broad applicability suggests its potential for this transformation.

Table 2: Lipase-Catalyzed Resolution of N-Acetyl-DL-methionine Methyl Ester

| Lipase Source | Substrate | Reaction Conditions | Conversion (%) | Enantiomeric Excess (ee) of N-Ac-L-MetOMe | Enantiomeric Ratio (E) | Reference |

|---|---|---|---|---|---|---|

| Brucella thiophenivorans | N-Ac-DL-MetOMe | 100 g/L substrate, 2 hours | 51.3 | >99% | >200 | nih.gov |

Aminoacylase-Mediated Transformations Involving Methionine Derivatives

Aminoacylases are enzymes that catalyze the hydrolysis of N-acyl-amino acids, and they are particularly effective in the resolution of racemic N-acetyl-amino acids. d-nb.infounipd.it The industrial production of L-methionine often utilizes immobilized L-aminoacylase from Aspergillus oryzae to resolve N-acetyl-DL-methionine. d-nb.infotandfonline.com The enzyme selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding L-methionine and leaving N-acetyl-D-methionine unreacted. unipd.ittandfonline.com

While the primary application of aminoacylases is in the hydrolysis of N-acetyl-amino acids, they also exhibit synthetic capabilities. The enantioselective synthesis of N-acetyl-L-methionine has been demonstrated using aminoacylase (B1246476) from porcine kidney (pAcy1) in organic solvents. d-nb.infonih.gov In one study, N-acetyl-L-methionine was synthesized with a yield of about 90% when the reaction was carried out with DL-methionine and an acetyl donor in ethyl acetate (B1210297) containing a small amount of buffer. researchgate.net

Aminoacylases can also act on amino acid esters. For example, aminoacylase I has been shown to hydrolyze esters of various amino acids with high enantioselectivity. researchgate.netresearchgate.net This suggests a potential pathway where an aminoacylase could be used for the direct enantioselective acylation of L-methionine methyl ester or the selective deacylation of racemic N-acetyl-DL-methionine methyl ester. However, the more established route involves the resolution of N-acetyl-DL-methionine followed by esterification if the methyl ester is the desired final product.

The use of aminoacylases in tandem with a racemase that can convert the remaining N-acetyl-D-methionine back to the racemic form allows for a dynamic kinetic resolution process, theoretically enabling a 100% yield of the desired L-amino acid. tandfonline.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| L-Methionine |

| L-Methionine methyl ester |

| L-Methionine methyl ester hydrochloride |

| N-Acetyl-DL-methionine methyl ester |

| N-Acetyl-DL-methionine |

| Acetic anhydride |

| Hydrogen chloride |

| Pyridine |

| Methylene chloride |

| Ethyl ether |

| Chlorotrimethylsilane |

| Methanol |

| N-acetyl-L-methionine |

| N-acetyl-D-methionine |

Advancements in the Synthesis of this compound: A Look at Biocatalytic Pathways

This compound is a derivative of the essential amino acid L-methionine, playing a role in various biochemical processes. Its synthesis, particularly through enzymatic methods, has garnered interest for its potential in producing enantiomerically pure compounds. This article explores the biocatalytic pathways for the production of this compound, with a focus on enzyme activity and reaction optimization.

3 S-Adenosylmethionine Synthetase (MetK) Activity with Methionine Esters and N-Acetylated Analogues

S-Adenosylmethionine (AdoMet) synthetase, also known as methionine adenosyltransferase (MetK), is a crucial enzyme that catalyzes the formation of AdoMet from L-methionine and ATP. AdoMet is a primary methyl group donor in numerous biological reactions. Research has explored the ability of MetK from different bacterial sources to utilize methionine derivatives, including esters and N-acetylated analogues, as substrates for the synthesis of AdoMet analogues. nih.govnih.gov

Studies have shown that MetK orthologues from various Gram-negative pathogens can accept L-methionine derivatives, leading to the formation of modified AdoMet analogues. nih.govacs.org The catalytic efficiency, however, varies significantly depending on the specific enzyme and the nature of the substrate modification.

For instance, the MetK from Campylobacter jejuni demonstrates high catalytic efficiency with L-methionine and L-methionine ethyl ester (MEE), making them excellent substrates for the production of their corresponding AdoMet analogues. nih.govacs.org In contrast, L-methionine methyl ester (MME) is a comparatively poorer substrate for the C. jejuni MetK, resulting in a lower yield of the methylated product. nih.govacs.org

When considering N-acetylated analogues, N-acetyl-L-methionine (NAM) is a very poor substrate for most MetK enzymes, including the one from C. jejuni. nih.govacs.org However, the MetK from Neisseria meningitidis has been identified as having a higher efficiency in utilizing NAM as a substrate. acs.org Even with this more efficient enzyme, the production of the N-acetylated AdoMet analogue is limited. acs.org

The ability of these AdoMet analogues to function as methyl donors has also been investigated. The AdoMet analogues produced from methionine esters by C. jejuni MetK were found to be effective methyl donors in DNA methylation reactions. nih.govacs.org The AdoMet analogue derived from N-acetyl-L-methionine, produced by the N. meningitidis MetK, also demonstrated the ability to donate its methyl group, albeit with lower efficiency due to its limited production. acs.org

Table 1: Substrate Activity with Different S-Adenosylmethionine Synthetase (MetK) Orthologues

| Substrate | MetK Orthologue | Relative Activity | Reference |

| L-Methionine | C. jejuni | Excellent | nih.govacs.org |

| L-Methionine Ethyl Ester (MEE) | C. jejuni | Excellent | nih.govacs.org |

| L-Methionine Methyl Ester (MME) | C. jejuni | Poor | nih.govacs.org |

| N-Acetyl-L-methionine (NAM) | C. jejuni | Very Poor | nih.govacs.org |

| N-Acetyl-L-methionine (NAM) | N. meningitidis | Moderate | acs.org |

4 Optimization of Biocatalytic Reaction Conditions for this compound Production

The efficient biocatalytic production of this compound hinges on the careful optimization of reaction conditions. A key method for producing the enantiomerically pure L-form is through the kinetic resolution of a racemic mixture of N-acetyl-DL-methionine methyl ester. This process often employs lipases, which selectively hydrolyze one enantiomer, leaving the desired one intact.

One successful example is the resolution of N-acetyl-DL-methionine methyl ester using a lipase from Brucella thiophenivorans. nih.govresearchgate.net This enzymatic reaction was optimized to achieve high conversion and excellent enantioselectivity. The key optimized parameters in this study were:

Substrate Concentration: The reaction was effectively carried out with a high substrate concentration of 100 g/L of the racemic N-acetyl-DL-methionine methyl ester. nih.govresearchgate.net

Reaction Time: A relatively short reaction time of 2 hours was sufficient to reach a conversion of 51.3%. nih.govresearchgate.net This is ideal as it approaches the theoretical maximum of 50% for a kinetic resolution, indicating high efficiency.

Enantiomeric Excess and Ratio: The process yielded this compound with an enantiomeric excess exceeding 99% and an enantiomeric ratio greater than 200, highlighting the exceptional selectivity of the lipase. nih.govresearchgate.net

General principles for optimizing lipase-catalyzed resolutions of N-acetyl amino acid esters in non-aqueous solvents include several critical factors:

Choice of Solvent: The nature of the organic solvent can significantly impact enzyme activity and stability. Nonpolar solvents are often preferred as they are less likely to strip the essential water layer from the enzyme, which is crucial for its catalytic function. mdpi.com

Acyl Donor: In transesterification reactions, the choice of the acyl donor can influence the reaction rate and selectivity. nih.gov

Temperature: Each enzyme has an optimal temperature for activity. While higher temperatures can increase reaction rates, they can also lead to enzyme denaturation. mdpi.com Therefore, determining the optimal temperature is a critical step.

Water Content: The amount of water in the reaction medium is a crucial parameter in non-aqueous enzymology. A minimal amount of water is essential for enzyme activity, but excess water can promote hydrolysis, a competing side reaction. nih.gov

Immobilization: Immobilizing the lipase on a solid support can enhance its stability, reusability, and ease of separation from the reaction mixture, making the process more cost-effective for industrial applications. nih.gov

By systematically optimizing these parameters, the efficiency and selectivity of the biocatalytic production of this compound can be significantly enhanced.

Table 2: Optimized Conditions for Lipase-Catalyzed Resolution of N-acetyl-DL-methionine methyl ester

| Parameter | Optimized Value | Reference |

| Enzyme Source | Lipase from Brucella thiophenivorans | nih.govresearchgate.net |

| Substrate | N-acetyl-DL-methionine methyl ester | nih.govresearchgate.net |

| Substrate Concentration | 100 g/L | nih.govresearchgate.net |

| Reaction Time | 2 hours | nih.govresearchgate.net |

| Conversion | 51.3% | nih.govresearchgate.net |

| Enantiomeric Excess (N-Ac-L-MetOMe) | >99% | nih.govresearchgate.net |

| Enantiomeric Ratio (E) | >200 | nih.govresearchgate.net |

Spectroscopic and Computational Elucidation of N Acetyl L Methionine Methyl Ester Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Reaction Monitoring

NMR spectroscopy is an indispensable tool for determining the precise structure of N-Acetyl-L-methionine methyl ester. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and monitor chemical transformations in real time.

¹H NMR Spectroscopic Analysis for Reaction Kinetics and Product Identification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is particularly effective for identifying the product and monitoring the kinetics of the esterification reaction that forms this compound from its carboxylic acid precursor, N-Acetyl-L-methionine.

The progress of the reaction can be tracked by observing specific changes in the ¹H NMR spectrum. A key indicator of successful esterification is the appearance of a new singlet signal corresponding to the methyl ester (-OCH₃) protons. This signal typically appears in the range of 3.6-3.7 ppm. rsc.org Concurrently, the broad signal of the carboxylic acid proton (-COOH) from the starting material disappears.

Reaction kinetics can be quantified by integrating the signal intensities of protons unique to the reactant and the product over time. For instance, by comparing the integral of the α-methine proton of the starting material (around 4.3 ppm) with that of the product, the rate of conversion can be determined. azom.com This approach allows for a detailed analysis of reaction efficiency and optimization of conditions. azom.com

Table 1: Representative ¹H NMR Chemical Shifts for this compound Note: Data is based on typical values for similar N-acetylated amino acid methyl esters.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

| N-H | ~8.2 | Triplet |

| α-CH | ~4.3 | Multiplet |

| Ester -OCH₃ | ~3.6 | Singlet |

| γ-CH₂ | ~2.5 | Multiplet |

| S-CH₃ | ~2.1 | Singlet |

| β-CH₂ | ~2.0 | Multiplet |

| Acetyl -CH₃ | ~1.9 | Singlet |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary data that confirms the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for complete structural verification.

Key signals in the ¹³C NMR spectrum include two distinct carbonyl carbons: one for the ester group (C=O) typically resonating around 172 ppm, and another for the amide group (C=O) around 168 ppm. rsc.org The formation of the ester is unequivocally confirmed by the appearance of a signal for the new methyl ester carbon (-OCH₃) at approximately 52 ppm. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for this compound Note: Data is based on typical values for similar N-acetylated amino acid methyl esters.

| Carbon Assignment | Chemical Shift (δ) in ppm |

| Ester C=O | ~172.6 |

| Amide C=O | ~168.3 |

| α-C | ~58.0 |

| Ester -OCH₃ | ~51.7 |

| γ-C | ~29.0 |

| β-C | ~24.4 |

| Acetyl -CH₃ | ~22.0 |

| S-CH₃ | ~14.6 |

Multi-dimensional NMR Techniques for Complex Structural Characterization

To resolve any structural ambiguities and definitively assign proton and carbon signals, multi-dimensional NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly valuable. An HSQC spectrum generates a 2D plot that correlates each proton signal with the signal of the carbon atom to which it is directly bonded. nih.gov

For this compound, an HSQC experiment would show a cross-peak connecting the proton signal at ~3.6 ppm with the carbon signal at ~52 ppm, unambiguously confirming the presence and identity of the methyl ester group. rsc.orgnih.gov This technique provides a powerful method for verifying the molecular structure by establishing direct C-H connectivity throughout the molecule.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of this compound and is also a primary method for its quantification.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar molecules like this compound without causing significant fragmentation. nih.gov In positive ion mode, the analysis typically reveals the protonated molecule, [M+H]⁺.

Given the molecular formula of this compound (C₈H₁₅NO₃S), the calculated molecular weight is 205.08 g/mol . Therefore, the ESI-mass spectrum is expected to show a prominent ion peak at an m/z value of approximately 206.08, corresponding to the [M+H]⁺ species. rsc.org High-resolution mass spectrometry (HRMS) can further confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the separation, identification, and quantification of volatile and thermally stable compounds. Amino acids are often derivatized into their N-acetyl methyl esters to increase their volatility, making them suitable for GC-MS analysis. acs.orgnih.govresearchgate.net This specific derivatization, known as N-acetyl methyl (NACME) esterification, has been developed to improve the accuracy and precision of amino acid determination. acs.orgnih.gov

In this method, the sample is first injected into a gas chromatograph, where the this compound is separated from other components in the mixture. The separated compound then enters the mass spectrometer, which is typically operated in electron ionization (EI) mode. acs.org This high-energy ionization method causes the molecule to fragment in a reproducible manner, creating a unique mass spectrum that acts as a chemical "fingerprint." This fragmentation pattern is used for definitive identification, while the area of the chromatographic peak is used for precise quantification against a known standard. nist.gov

Isotope Ratio Mass Spectrometry for Carbon Isotope Analysis

Isotope Ratio Mass Spectrometry (IRMS), particularly when coupled with gas chromatography/combustion (GC/C/IRMS), is a powerful technique for determining the carbon isotope composition (δ13C values) of specific amino acids. For this analysis, amino acids are often chemically modified into volatile derivatives. This compound is a key derivative in a procedure known as N-acetyl methyl (NACME) esterification, developed to enhance the accuracy and precision of these isotopic measurements. nih.govresearchgate.net

The NACME derivatization method allows for the robust analysis of amino acid δ13C values. nih.gov In this procedure, standard mixtures of protein amino acids, including methionine, are converted to their N-acetyl methyl esters. nih.govresearchgate.net This conversion yields baseline-resolved peaks for numerous amino acids when analyzed on GC columns with polar stationary phases. nih.gov Studies comparing the NACME method to the more established N-acetyl-isopropyl (NAIP) ester derivatization have shown that the mean derivatization yields for both are identical. nih.govresearchgate.net

A critical aspect of derivatization for isotope analysis is the kinetic isotope effect (KIE), which is the fractionation of isotopes that can occur during the chemical reaction. The mean KIE for the NACME procedure has been shown to be reproducible and not significantly different from that of the NAIP method. nih.govresearchgate.net The NACME derivatization displays strong reproducibility and isotopic robustness over a wide range of amino acid concentrations. nih.govacs.org A significant advantage of using NACME derivatives is the higher sample-to-derivative carbon ratio, which results in lower analytical errors for the measured δ13C values. nih.govresearchgate.netacs.org The integrity and high degree of accuracy and precision of the NACME procedure have been confirmed through the analysis of biological samples. nih.govresearchgate.net For carbon and hydrogen isotope analysis, N-acetyl methyl esters are considered ideal as they introduce few exogenous atoms. alexandraatleephillips.com

| Parameter | Value/Observation | Reference |

|---|---|---|

| Mean Kinetic Isotope Effect (KIENACME) | 1.036 | nih.govacs.org |

| Mean Reproducibility (STDVNACME) | 0.3 per thousand (‰) | nih.gov |

| Analytical Error Range | ±0.6‰ (for Phenylalanine) to ±1.1‰ (for Serine) | nih.govacs.org |

| Optimal Methylation Conditions | 1 hour at 70°C with anhydrous MeOH/acetyl chloride (25:4, v/v) | nih.govresearchgate.net |

Quantum Chemical Calculations and Conformational Analysis of this compound

The three-dimensional structure and conformational preferences of this compound are crucial to understanding its chemical behavior. Quantum chemical calculations provide deep insights into the molecule's geometry, stability, and the intramolecular forces that govern its preferred shapes. beilstein-journals.org

The conformational landscape of N-acetylated methionine derivatives has been investigated using high-level quantum chemical calculations, such as density functional theory (DFT). beilstein-journals.org Methods like the ωB97X-D functional combined with the aug-cc-pVTZ basis set are employed to obtain the geometries and energies of the most stable conformers. beilstein-journals.org These calculations are performed for both the isolated (gas) phase and in the presence of a solvent, which can be modeled implicitly using approaches like the integral equation formalism polarizable continuum model (IEF-PCM). beilstein-journals.org

For N-acetylated derivatives of methionine, the conformational equilibrium is sensitive to the solvent environment, meaning the presence of a solvent can alter the relative stability and population of different conformers. beilstein-journals.org This contrasts with simpler esterified derivatives, which show less sensitivity to solvent effects. beilstein-journals.org The theoretical calculations identify a series of low-energy conformers and quantify their relative stabilities, providing a foundational understanding of the molecule's structural dynamics.

| Aspect | Methodology | Reference |

|---|---|---|

| Computational Level | Density Functional Theory (DFT), e.g., ωB97X-D/aug-cc-pVTZ | beilstein-journals.org |

| Phase Analysis | Isolated (Gas) Phase and In-Solution | beilstein-journals.org |

| Solvent Modeling | Implicit models, e.g., Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) | beilstein-journals.org |

To understand the factors dictating the conformational preferences of N-acetylated methionine derivatives, advanced computational analyses such as Natural Bond Orbital (NBO), Quantum Theory of Atoms in Molecules (QTAIM), and Noncovalent Interactions (NCI) are utilized. beilstein-journals.org These methods dissect the electronic structure of the molecule to identify key stabilizing and destabilizing interactions.

Studies have shown that for N-acetylated amino acid derivatives, intramolecular hydrogen bonding is not the primary governing effect for conformational stability. beilstein-journals.org Instead, the preferred geometries are determined by a delicate balance of hyperconjugative and steric effects. beilstein-journals.orgnih.gov Hyperconjugative interactions involve the delocalization of electron density from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital, which can significantly stabilize certain conformations. Steric effects, or repulsive interactions between bulky groups, destabilize conformations where these groups are in close proximity. The interplay between these attractive (hyperconjugative) and repulsive (steric) forces ultimately dictates the equilibrium populations of the various conformers. beilstein-journals.orgnih.gov

A powerful way to validate the results of quantum chemical calculations is to compare them with experimental data. beilstein-journals.org For conformational analysis, nuclear magnetic resonance (NMR) spectroscopy is particularly valuable. Specifically, the three-bond proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angle between the coupled protons, as described by the Karplus relationship. beilstein-journals.org

The theoretical workflow involves first calculating the ³JHH coupling constants for each of the low-energy conformers identified through DFT calculations. beilstein-journals.org Subsequently, a weighted average of these coupling constants is computed, based on the predicted Boltzmann population of each conformer in a given solvent. beilstein-journals.org These theoretically averaged coupling constants are then compared directly with the values obtained experimentally from ¹H NMR spectra recorded in various aprotic solvents. beilstein-journals.org A strong agreement between the calculated and experimental ³JHH values provides robust evidence that the computational model accurately represents the conformational equilibria of this compound in solution. beilstein-journals.org

| Solvent | Coupling Constant | Experimental Value (Hz) | Calculated Value (Hz) | Reference |

|---|---|---|---|---|

| CDCl₃ | ³JHαHβ1 | 4.7 | 4.8 | beilstein-journals.org |

| ³JHαHβ2 | 8.8 | 8.9 | beilstein-journals.org | |

| CD₃CN | ³JHαHβ1 | 4.8 | 4.9 | beilstein-journals.org |

| ³JHαHβ2 | 8.7 | 8.8 | beilstein-journals.org | |

| DMSO-d₆ | ³JHαHβ1 | 4.9 | 5.0 | beilstein-journals.org |

| ³JHαHβ2 | 9.1 | 8.9 | beilstein-journals.org |

Enzymatic and Metabolic Transformations of N Acetyl L Methionine Methyl Ester

Metabolic Fate and Excretion Pathways (in relevant biological systems)

The metabolic fate of N-Acetyl-L-methionine methyl ester in biological systems is primarily dictated by the enzymatic hydrolysis of its two key functional groups: the methyl ester and the N-acetyl group. While direct metabolic studies on this compound are not extensively documented in the public domain, its metabolic pathway can be inferred from studies on structurally related compounds, including other amino acid esters and N-acetylated amino acids. The anticipated metabolic cascade involves initial hydrolysis of the methyl ester, followed by deacetylation of the resulting N-Acetyl-L-methionine.

The proposed primary metabolic pathway for this compound involves two main enzymatic steps:

Hydrolysis of the Methyl Ester: The first metabolic transformation is the hydrolysis of the methyl ester group by esterase enzymes. This reaction yields N-Acetyl-L-methionine and methanol (B129727). This step is crucial as it converts the more lipophilic ester into its corresponding carboxylic acid, which can then be further metabolized or excreted. Research on other amino acid methyl esters supports this initial hydrolytic step. For instance, studies on the metabolism of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester in rats and dogs demonstrated rapid first-pass hydrolysis, where the parent ester was found in very low concentrations in systemic circulation, while its corresponding carboxylic acid was the predominant metabolite in plasma and urine. tandfonline.com This suggests that this compound likely acts as a prodrug for N-Acetyl-L-methionine.

Deacetylation of N-Acetyl-L-methionine: Following the hydrolysis of the ester, the resulting N-Acetyl-L-methionine is a substrate for acylases. Specifically, Aminoacylase (B1246476) I is a key enzyme that catalyzes the deacetylation of N-acetylated amino acids to yield the free amino acid and acetate (B1210297). This process releases L-methionine, which can then enter the body's natural methionine pool and participate in various metabolic processes, including protein synthesis and the synthesis of other sulfur-containing compounds.

Evidence for the enzymatic hydrolysis of N-acetyl-methionine esters in biological systems comes from a study that identified an esterase in rat urine, termed esterase A2, which is capable of hydrolyzing tosyl-arginine methyl ester. nih.gov The activity of this enzyme was confirmed using N-acetyl-L-methionine alpha-naphthyl ester as a substrate, demonstrating the presence of enzymes in mammals that can act on N-acetylated methionine esters. nih.gov

The table below summarizes the key enzymatic transformations in the metabolism of this compound.

| Metabolic Step | Substrate | Enzyme(s) | Product(s) | Biological System/Evidence |

| Ester Hydrolysis | This compound | Esterases (e.g., Carboxylesterases) | N-Acetyl-L-methionine, Methanol | Inferred from the rapid hydrolysis of other amino acid methyl esters in rats and dogs. tandfonline.com Rat urinary esterase A2 hydrolyzes N-acetyl-L-methionine alpha-naphthyl ester. nih.gov |

| Deacetylation | N-Acetyl-L-methionine | Aminoacylase I (Acylase I) | L-methionine, Acetate | Well-established pathway for N-acetylated amino acids. nih.gov |

Regarding excretion, the metabolic products of this compound are expected to follow the excretion pathways of their respective endogenous counterparts. Methanol is metabolized to formaldehyde (B43269) and then to formic acid, which can be further oxidized to carbon dioxide and water or excreted in the urine. Acetate enters the general metabolic pool. L-methionine, upon entering the endogenous pool, will be utilized by the body, with any excess sulfur being excreted primarily in the urine as inorganic sulfate (B86663) and other sulfur-containing compounds. The presence of esterase activity in rat urine suggests that if this compound were to enter circulation, it could potentially be excreted in part as the hydrolyzed product, N-Acetyl-L-methionine. nih.gov

The following table outlines the expected excretion pathways of the metabolites of this compound.

| Metabolite | Primary Excretion Pathway | Form of Excretion |

| Methanol | Urine, Respiration | Formic acid, Carbon dioxide |

| Acetate | General Metabolism | Enters the Krebs cycle, ultimately excreted as CO2 and H2O |

| L-methionine (excess sulfur) | Urine | Inorganic sulfate, other sulfur-containing organic molecules |

| N-Acetyl-L-methionine | Urine | Potentially excreted unchanged or as the hydrolyzed product |

Biological and Physiological Significance of N Acetyl L Methionine Methyl Ester

Antioxidant Mechanisms and Oxidative Stress Mitigation

The role of N-Acetyl-L-methionine methyl ester in combating oxidative stress is a key area of research. Its antioxidant properties are attributed to its ability to modulate reactive oxygen species (ROS) and its relationship with other sulfur-containing antioxidants.

Inhibition of Reactive Oxygen Species (ROS) Formation

This compound contributes to the mitigation of oxidative stress, a process implicated in cellular damage and various pathologies. While direct ROS scavenging by the molecule itself is a potential mechanism, its primary antioxidant effects are often linked to its role as a precursor to other antioxidant compounds. For instance, methionine derivatives can support the synthesis of glutathione (B108866), a major intracellular antioxidant. psu.edu

Comparative Studies with N-Acetyl-L-Cysteine and N-Acetyl-Selenomethionine

Comparative studies provide valuable insights into the relative antioxidant efficacy of this compound.

When compared with N-Acetyl-L-cysteine (NAC) , another well-known antioxidant, both compounds demonstrate the ability to counteract oxidative stress. NAC is recognized for its capacity to replenish intracellular glutathione levels and has been shown to prevent increases in global DNA methylation induced by oxidative stress. nih.govmdpi.com Methionine derivatives, including this compound, share the sulfur-containing functional group that is crucial for antioxidant activity. psu.edu

A study comparing N-Acetyl-selenomethionine (NASeLM) with N-Acetyl-L-methionine (NALM), the non-esterified form, in cancer cell lines revealed distinct effects. nih.govnih.gov While both compounds inhibited cell growth and mitochondrial activity in Jurkat cells, NASeLM was significantly more effective in MTC-SK cells. nih.gov This suggests that the selenium-containing analogue may possess additional anti-proliferative mechanisms beyond those of its sulfur-containing counterpart. nih.gov In Jurkat cells, both NALM and NASeLM demonstrated comparable dose- and time-dependent inhibition of cell growth and mitochondrial activity. nih.gov

Table 1: Comparative Effects of N-Acetyl-L-methionine (NALM) and N-Acetyl-selenomethionine (NASeLM) on Cancer Cell Lines

| Cell Line | Compound | Effect on Cell Growth | Effect on Mitochondrial Activity |

| Jurkat | NALM | Dose- and time-dependent inhibition | Dose- and time-dependent inhibition |

| Jurkat | NASeLM | Dose- and time-dependent inhibition | Dose- and time-dependent inhibition |

| MTC-SK | NALM | Less effective inhibition | Less effective inhibition |

| MTC-SK | NASeLM | More effective inhibition | More effective inhibition |

Data sourced from a comparative study on two different cancer cell lines. nih.gov

Role in Supporting Metabolic Processes and Cellular Health

This compound plays a crucial role in supporting fundamental metabolic processes, primarily by serving as a bioavailable source of methionine and contributing to liver function and detoxification.

Nutritional Equivalence and Bioavailability as a Methionine Source

The acetylated and esterified modifications of this compound are designed to protect the methionine molecule from degradation, for instance in the rumen of dairy cows, thereby increasing its bioavailability for absorption in the small intestine. usu.edu Studies in lactating dairy cows have investigated the bioavailability of N-acetyl-L-methionine (NALM). The estimated relative bioavailability of abomasally dosed NALM was found to be dose-dependent, with values of 50% and 24% for different doses. nih.gov Research suggests that NALM is deacetylated and absorbed as methionine into the bloodstream, effectively supplying this essential amino acid. usu.edu

Human studies have also indicated that N-acetyl-L-methionine is as effective as methionine in improving the quality of vegetable proteins that are deficient in sulfur-containing amino acids. nih.gov This highlights its nutritional equivalence and utility as a dietary supplement. nih.govchemimpex.com

Table 2: Bioavailability of N-acetyl-L-methionine (NALM) in Lactating Dairy Cows

| Dosage of NALM ( g/cow ) | Estimated Relative Bioavailability (%) |

| 14.4 | 50 |

| 28.8 | 24 |

Data from a study on abomasally dosed NALM in lactating dairy cows. nih.gov

Impact on Liver Function and Detoxification Pathways

The liver is a central hub for methionine metabolism, and this compound is implicated in supporting its functions, including detoxification. chemimpex.com Methionine itself is crucial for the synthesis of S-adenosylmethionine (SAMe), a key molecule in numerous metabolic and detoxification reactions. nih.gov

N-acetylcysteine (NAC) is well-documented for its hepatoprotective effects, particularly in cases of drug-induced liver injury, by restoring glutathione levels. mdpi.comnih.gov Methionine and its derivatives contribute to similar pathways. The methylation reactions supported by SAMe are a critical component of Phase II detoxification, where methyl groups are added to toxins to render them more water-soluble and easier to excrete. nih.gov Nutrient cofactors for methylation include methionine, vitamin B12, vitamin B6, betaine, folate, and magnesium. nih.gov

Influence on Gene Expression and Epigenetic Regulation (e.g., DNA methylation)

Emerging evidence suggests that this compound can influence gene expression through epigenetic mechanisms, most notably DNA methylation. Methionine is the precursor for S-adenosylmethionine (SAMe), the universal methyl donor for DNA methyltransferases (DNMTs), the enzymes that catalyze DNA methylation. jneurosci.org

Studies have shown that derivatives of methionine can serve as substrates for the synthesis of SAMe analogues. For example, N-acetyl-l-methionine can be converted into an N-acetylated AdoMet analogue, which has been shown to cause partial methylation of DNA. acs.orgnih.gov This indicates that acetylated forms of methionine can participate in the epigenetic regulation of gene expression. Furthermore, research on methionine methyl ester has demonstrated that it can also lead to the formation of AdoMet analogues that are viable methyl donors for DNA methylation, albeit at a lower efficiency than AdoMet derived from unmodified methionine. acs.org

Dietary supplementation with methionine has been shown to reverse the effects of maternal behavior on DNA methylation patterns and stress responses in adult offspring, demonstrating a direct link between methionine availability and the epigenome. jneurosci.org This suggests that compounds like this compound, by providing a source of methionine, can have a tangible impact on the epigenetic landscape and, consequently, gene expression.

Table 3: Efficiency of DNA Methylation by AdoMet Analogues

| Methyl Donor Source | Relative Rate of DNA Methylation |

| AdoMet (from L-methionine) | Benchmark |

| AdoMet ethyl ester | ~70% of AdoMet |

| AdoMet methyl ester | ~50% of AdoMet |

| N-acetylated AdoMet analogue | Partial DNA methylation observed |

Data compiled from studies on in situ-generated AdoMet analogues. acs.org

Endogenous Presence and Physiological Function in Biological Systems

Detection in Mammalian Tissues and Cell Lines (e.g., brain, neuronal and glial cells)

Recent scientific investigations have confirmed the endogenous presence of N-acetyl-L-methionine (NAM) in various mammalian tissues and cell lines, challenging the previous understanding that it was primarily an exogenous compound. nih.gov Research has demonstrated that NAM is not only present but also actively synthesized in the brain, suggesting a significant physiological role. nih.gov

Studies have successfully identified and measured NAM in both human and mouse brain tissues. nih.gov Furthermore, its presence has been confirmed in a wide array of cultured cells, including those of neuronal and glial origin. nih.gov The rapid acetylation of methionine to form NAM has been observed in cultured human oligodendroglioma cells, with an initial formation rate of 0.44 ± 0.064 atom percent excess per minute. nih.gov The existence of detectable quantities of NAM within brain cells, coupled with its swift formation, points towards a specific and important function for N-acetylated methionine within the central nervous system. nih.gov

Table 1: Detection of Endogenous N-Acetyl-L-methionine (NAM) in Various Tissues and Cell Lines

| Sample Type | Organism | Detection Status | Reference |

| Brain Tissue | Human | Detected | nih.gov |

| Brain Tissue | Mouse | Detected | nih.gov |

| Neuronal Cell Lines | Not Specified | Detected | nih.gov |

| Glial-Derived Cell Lines | Not Specified | Detected | nih.gov |

| Human Oligodendroglioma Cells | Human | Detected | nih.gov |

| HEK293 Cells | Human | Detected | nih.gov |

| Saliva | Human | Detected | hmdb.ca |

| Feces | Human | Detected | hmdb.ca |

| Placenta | Human | Detected | hmdb.ca |

Potential Link to Neurological Disorders and Aminoacylase (B1246476) 1 Deficiencies

The metabolism of N-acetyl-L-methionine is intrinsically linked to the enzyme Aminoacylase 1 (ACY1). nih.gov This enzyme is responsible for the deacetylation of various N-acetylated amino acids, converting NAM back to L-methionine and acetate (B1210297). nih.govnih.gov A deficiency in ACY1 disrupts this crucial metabolic step, leading to an accumulation and subsequent excretion of N-acetylated amino acids, including N-acetylmethionine, in the urine. hmdb.canih.gov

This inborn error of metabolism, known as Aminoacylase 1 deficiency, has been associated with a range of neurological disorders. nih.gov While the precise mechanisms are still under investigation, the accumulation of N-acetylated amino acids is thought to be a contributing factor to the pathology. nih.gov The discovery of endogenous NAM in the human brain provides a critical piece of the puzzle, potentially explaining the connection between ACY1 mutations and neurological symptoms. nih.gov It is hypothesized that the buildup of these acetylated compounds within the brain could have pathogenic consequences, analogous to how the accumulation of N-acetylaspartic acid in Canavan disease, caused by a deficiency in aminoacylase 2, leads to severe neurological damage. nih.gov

Furthermore, some N-acetylamino acids, when present in high concentrations in the serum or plasma, are classified as uremic toxins. hmdb.ca These toxins can contribute to neurological deficits if not properly cleared by the kidneys. hmdb.ca The study of this compound and related compounds in neuroblastoma cells has also highlighted the potential for these molecules to influence cellular processes like oxidative stress, which is implicated in many neurodegenerative diseases. pnas.org

Investigational Applications and Derivatives in Advanced Research

Pharmaceutical Development and Therapeutic Potential

The pharmaceutical industry has identified N-Acetyl-L-methionine methyl ester as a valuable compound due to its potential therapeutic effects and favorable properties for drug formulation. chemimpex.com Its enhanced bioavailability and solubility compared to other methionine derivatives make it a preferred choice for researchers aiming to optimize the therapeutic efficacy of new drugs. chemimpex.com

Formulation in Drug Development, particularly for Liver Disorders

This compound is actively being explored for its role in pharmaceutical formulations, especially in the development of treatments for liver disorders. chemimpex.com Methionine metabolism is intrinsically linked to liver health, and disruptions in this pathway are associated with various chronic liver diseases. nih.gov Specifically, the liver is central to the metabolism of methionine and its conversion to S-adenosyl-L-methionine (SAMe), a crucial molecule for numerous cellular processes, including the synthesis of the antioxidant glutathione (B108866). nih.govwjgnet.com

In conditions like alcoholic liver disease, hepatic SAMe levels are often depleted. wjgnet.com Research has shown that supplementation with methionine or its derivatives can help mitigate liver damage. nih.gov The use of N-Acetyl-L-methionine and its esterified form in drug development is based on their potential to support liver function and detoxification pathways. chemimpex.comnih.gov For instance, a study in mice demonstrated that N-acetyl-DL-methionine could reduce and delay the decrease in hepatic glutathione levels, suggesting a protective effect on the liver. nih.gov

Anti-Cancer Research and Anti-Proliferative Effects in Cancer Cell Lines

The potential of this compound and related compounds in oncology is an active area of investigation. Some studies have explored the anti-proliferative effects of derivatives and Schiff bases of amino acid methyl esters, including those derived from methionine, against various cancer cell lines. researchgate.netdergipark.org.tr

One study investigated the impact of N-Acetyl-L-methionine (NALM) on the mitochondrial activity and cell growth of T-cell leukemia (Jurkat) and medullary thyroid carcinoma (MTC-SK) cell lines. nih.gov The research found that NALM could significantly decrease mitochondrial activity in Jurkat cells after 24 hours of incubation at a concentration of 250 µg/mL. nih.gov For MTC-SK cells, a reduction in mitochondrial activity was observed at higher concentrations and longer incubation times. nih.gov These findings suggest a potential, albeit modest, anti-proliferative effect in certain cancer cell lines.

Table 1: Effect of N-Acetyl-L-methionine (NALM) on Cancer Cell Lines

| Cell Line | Concentration | Incubation Time | Effect on Mitochondrial Activity |

| Jurkat (T-cell leukemia) | 250 µg/mL | 24 hours | Significant decrease to 81.9% ± 2.5% |

| MTC-SK (medullary thyroid carcinoma) | 375 µg/mL | 48 hours | Decrease to 84.8% ± 2.5% |

It is important to note that research in this area is ongoing, and the mechanisms by which these compounds exert their effects are still being elucidated.

Targeted Delivery Systems: Grafted Hyaluronic Acid N-Acetyl-L-methionine for LAT1 Receptor

A significant advancement in drug delivery research involves the use of N-Acetyl-L-methionine in creating targeted systems to deliver therapeutics to specific cells. One such system involves grafting N-Acetyl-L-methionine onto hyaluronic acid (HA) to target the L-type amino acid transporter 1 (LAT1) receptor. mdpi.comresearchgate.net The LAT1 receptor is often overexpressed on the surface of various cancer cells and the endothelial cells of the blood-brain barrier, making it an attractive target for delivering drugs to tumors and the brain. mdpi.comnih.gov

A study investigating a conjugate of hyaluronic acid and N-Acetyl-L-methionine (HA-ADH-AcMet) demonstrated its potential as a targeted delivery system. mdpi.comresearchgate.net Through binding affinity studies, it was shown that this conjugate had a high stability and a superior binding affinity for the LAT1 receptor compared to hyaluronic acid, methionine, or N-Acetyl-L-methionine alone. mdpi.comresearchgate.net This enhanced binding suggests that such a system could be effective in concentrating therapeutic agents at sites where the LAT1 receptor is abundant.

Redox-Based Reagents for Methionine Bioconjugation

This compound serves as a model substrate in the development of novel chemical methods for protein modification, a field known as bioconjugation. google.comgoogle.com Specifically, it has been used in the development of redox-based reagents for the chemoselective labeling of methionine residues in proteins. google.comgoogle.comosti.gov

This strategy, termed Redox-Activated Chemical Tagging (ReACT), utilizes oxaziridine-based reagents to selectively react with the thioether side chain of methionine. google.comgoogle.com This reaction is highly selective, rapid, and can be performed under biocompatible conditions. osti.govnih.gov The ability to precisely attach payloads, such as drugs or imaging agents, to proteins opens up new possibilities for creating antibody-drug conjugates for targeted cancer therapy and for studying protein function within complex biological systems. osti.govnih.gov The use of this compound in these model reactions has been crucial for optimizing the efficiency and selectivity of this innovative bioconjugation technique. google.comgoogle.com

Nutritional and Dietary Research Applications

Enhancement of Overall Wellness and Metabolic Support

In animal nutrition research, N-acetyl-L-methionine has been studied as a rumen-protected source of methionine for dairy cows. usu.eduresearchgate.net Methionine is a limiting amino acid for milk protein synthesis, and providing it in a protected form that bypasses degradation in the rumen can improve its availability for absorption and utilization by the animal. usu.edu Studies have shown that supplementing with N-acetyl-L-methionine can impact feed efficiency and nitrogen metabolism in lactating dairy cows. researchgate.net Furthermore, research in growing rats receiving total parenteral nutrition indicated that N-acetyl-L-cysteine, a related compound, can be effectively utilized as a source of cysteine, which is synthesized from methionine. nih.gov This highlights the metabolic interconnectedness and nutritional importance of these acetylated amino acid derivatives.

Supplementation Studies in Animal Models (e.g., lactating dairy cows)

Multiple studies have explored the effects of NALM supplementation on dairy cow performance, with varied results depending on the dosage and the composition of the basal diet.

However, research has also shown that outcomes can be complex. In one experiment, supplementing a metabolizable protein-adequate diet with NALM decreased milk fat and energy-corrected milk yields. gla.ac.uk In another, NALM supplementation did not affect dry matter intake, milk yield, or milk protein and lactose (B1674315) concentrations, but it did linearly decrease milk fat concentration and energy-corrected milk yield. gla.ac.uk These differing results suggest that the effects of NALM are highly dependent on the existing diet and the metabolic status of the animal, warranting further investigation into its bioavailability and metabolism. plos.orggla.ac.uk

Table 1: Summary of Research Findings on N-Acetyl-L-methionine (NALM) Supplementation in Lactating Dairy Cows

| Study Focus | Key Findings | Reference |

| Mid-lactation cows | Quadratic increase in milk, fat-corrected milk, and milk lactose yields. Increased plasma total protein and globulin, decreased plasma urea (B33335) nitrogen and malonaldehyde. | uwaterloo.ca |

| Mid-lactation cows on protein-deficient vs. adequate diets | Increased milk fat concentration and yield. Minor influence on ruminal metabolism. Improved feed efficiency. | plos.orggla.ac.uk |

| Early to mid-lactation cows | Quadratic improvement in feed efficiency (milk yield per DMI). Linear decrease in blood urea nitrogen. | sioc.ac.cn |

| Mid-lactation cows on protein-adequate diet | Decreased milk fat and energy-corrected milk yields. No effect on milk or milk true protein yields. | gla.ac.uk |

Agricultural and Pest Control Research

Research into methionine-based compounds has identified potential applications in agriculture. nih.gov Specifically, N-acetyl-L-methionine has been identified as a protective compound for plants. mdpi.com In a study on the maize rhizosphere, N-acetyl-L-methionine was among the acylated amino acids that were significantly increased by treatment with phosphate-solubilizing bacteria. mdpi.com These compounds are believed to have abilities that promote plant growth, suggesting a role for N-acetyl-L-methionine in enhancing crop health and development through microbial soil interactions. mdpi.com Furthermore, patent literature includes N-acetyl and ester derivatives of methionine within a class of compounds for increasing the growth and yield of plants.

While research has explored the insecticidal potential of various methionine derivatives, specific studies on this compound are not prominent in publicly available literature. Studies have found that other related compounds, such as L-methionine methyl ester hydrochloride (L-MME) and N-acetyl-L-cysteine (NAC), can inhibit tracheal formation and show insecticidal activity against pests like the soybean bug Riptortus pedestris. plos.orgnih.gov This line of research targets the insect respiratory system, where reactive oxygen species are crucial for stabilizing the tracheal network; antioxidant compounds can disrupt this process. plos.orgnih.gov However, direct evidence detailing the efficacy or mechanism of this compound for insecticidal purposes or tracheal disruption remains to be established through dedicated research.

Materials Science: Corrosion Inhibition Studies

In the field of materials science, various amino acids and their derivatives have been investigated as environmentally friendly "green" corrosion inhibitors for metals and alloys. Methionine, in particular, has been studied for its ability to protect materials like steel, copper, and iron in corrosive environments. imist.marsc.org Research has shown that derivatives such as L-methionine methyl ester hydrochloride can act as effective corrosion inhibitors for iron in acidic solutions. imist.mamdpi.com The inhibitor molecules adsorb onto the metal surface, forming a protective film that hinders the anodic and/or cathodic reactions responsible for corrosion. imist.ma Despite the promising results for related compounds, specific research studies focused on the corrosion inhibition properties of this compound were not found in the reviewed literature.

Synthesis and Bioactivity of Fluorinated Analogues of L-Methionine

The synthesis of fluorinated analogues of amino acids is a significant area of research in medicinal and biological chemistry, as the introduction of fluorine can alter a molecule's metabolic stability and biological activity. uwaterloo.cagla.ac.uk In this context, the synthesis of N-Acetyl-D,L-difluoromethionine methyl ester has been specifically documented. gla.ac.uk This process is part of a broader effort to create fluorinated versions of methionine, such as monofluoromethionine, difluoromethionine (DFM), and trifluoromethionine (B1219614) (TFM), to serve as potential enzyme inhibitors or as probes for studying biochemical pathways. uwaterloo.cagla.ac.uk The synthesis of these analogues can be complex, but they are valuable for investigating the role of methionine in cellular processes and for developing new therapeutic agents. uwaterloo.cagla.ac.uk

Advanced Analytical Methodologies for N Acetyl L Methionine Methyl Ester Quantification and Characterization

Development of Derivatization Procedures for Enhanced Analytical Detection

Derivatization is a common strategy in chemical analysis to modify a compound, making it more suitable for a particular analytical method, such as gas chromatography. For N-Acetyl-L-methionine methyl ester and its precursors, derivatization can improve volatility, thermal stability, and detector response.

A significant advancement in the analysis of amino acids for stable carbon isotope analysis is the development of the N-acetyl methyl (NACME) esterification procedure. acs.orgnih.gov This method was specifically developed to improve the accuracy and precision of determining δ13C values using Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS). acs.orgnih.govresearchgate.net The NACME derivative is considered preferable for these applications due to its high analyte-to-derivative carbon ratio, which results in lower analytical errors for δ13C value determinations. nih.gov

The derivatization process involves two main steps: methylation followed by acetylation. researchgate.net Research has shown that methylation conditions are critical for reaction yields. acs.orgnih.gov The highest yields for NACME esters are achieved with a one-hour methylation procedure at 70°C using a mixture of anhydrous methanol (B129727) and acetyl chloride (25:4, v/v). acs.orgnih.govresearchgate.net Increasing the temperature from room temperature to 70°C can increase reaction yields by as much as sevenfold. acs.org Following methylation, the compound is acetylated using a mixture of acetic anhydride (B1165640), triethylamine, and acetone. researchgate.net

The NACME procedure demonstrates strong reproducibility, with a mean standard deviation of 0.3‰ across 15 replicates. acs.orgnih.govresearchgate.net Furthermore, the method is robust over a wide concentration range, and the resulting NACME esters show low analytical errors, for example, ±0.6‰ for phenylalanine and ±1.1‰ for serine. acs.orgnih.govresearchgate.net The integrity of this procedure has been validated through the analysis of amino acids in biological samples, confirming the high accuracy and precision of the obtained δ13C values. nih.gov

Table 1: Optimized Conditions for NACME Derivatization

| Parameter | Condition | Rationale |

|---|---|---|

| Methylation Reagent | Anhydrous MeOH/acetyl chloride (25:4, v/v) | Effective esterification of the carboxyl group. |

| Methylation Temperature | 70 °C | Significantly increases reaction yield compared to room temperature. acs.org |

| Methylation Time | 1 hour | Optimal time for achieving high reaction yields. acs.orgnih.gov |

| Acetylation Reagent | Acetic anhydride/triethylamine/acetone (1:2:5) | Effective acetylation of the amino group. researchgate.net |

For the quantitative analysis of N-Acetyl-L-methionine (NALM) in biological samples such as human plasma, a specialized derivatization strategy using pentafluorobenzyl bromide (PFB-Br) has been developed. nih.gov This method is particularly suited for sensitive detection by gas chromatography-negative ion chemical ionization mass spectrometry (GC-NCI-MS). nih.gov The derivatization converts the target analyte into a bis-pentafluorobenzyl derivative, specifically the S-pentafluorobenzyl-homocysteine pentafluorobenzyl ester derivative. nih.gov

This chemical modification is designed to handle the delicate nature of sulfur-containing compounds and enhances their detectability for pharmacokinetic studies. nih.gov The method involves extracting the NALM from plasma with ethyl acetate (B1210297), followed by the derivatization reaction. The conditions for this reaction have been optimized to maximize the derivative yield. nih.gov

The developed assay is highly sensitive and suitable for quantifying NALM in human plasma over a specific concentration range. Calibration graphs for NALM were established in the range of 2.938–481.105 ng per 0.5 mL of plasma. nih.gov The method's accuracy, precision, and stability have been thoroughly elaborated, making it a reliable tool for evaluating pharmacokinetic data, which is crucial for therapeutic applications. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is an indispensable tool for separating this compound from related substances and for determining its purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for these purposes.

HPLC is a versatile technique for the analysis and purity assessment of non-volatile compounds like N-Acetyl-L-methionine. Several HPLC methods have been developed for its analysis and for the detection of related impurities. One effective method utilizes a mixed-mode column that combines reversed-phase and cationic exchange mechanisms for separation. researchgate.netnih.gov This approach allows for the sensitive determination of impurities in L-methionine, including N-acetyl-DL-methionine, which can be detected at levels below 0.05%. researchgate.netnih.gov

For such mixed-mode separations, a simple mobile phase consisting of water, acetonitrile (B52724) (MeCN), and an acid like sulfuric acid can be used with UV detection. sielc.com For applications requiring mass spectrometry (MS) compatibility, the non-volatile acid is typically replaced with a volatile one, such as formic acid. sielc.com Chiral HPLC methods have also been established to separate the enantiomers of N-Acetylmethionine using specialized columns, such as the Astec (R,R) P-CAP column, with a mobile phase of acetonitrile and methanol containing ammonium (B1175870) acetate and UV detection at 230 nm.

Table 2: Example HPLC Method Parameters for N-Acetylmethionine Analysis

| Parameter | Method 1: Impurity Profiling nih.gov | Method 2: Chiral Separation |

|---|---|---|

| Column Type | Mixed-Mode (Reversed Phase & Cationic Exchange) | Astec (R,R) P-CAP (Chiral) |

| Mobile Phase | Water, Acetonitrile, Acid | 20 mM Ammonium Acetate in Acetonitrile/Methanol (70:30) |

| Detector | UV | UV (230 nm) |

| Application | Purity assessment and quantification of impurities. | Separation of D- and L-enantiomers. |

Gas chromatography is a primary technique for the analysis of volatile derivatives of amino acids, including this compound. The NACME derivatization, as described previously, is performed specifically to make amino acids amenable to GC analysis. acs.orgnih.gov The successful separation of NACME derivatives of 15 different protein amino acids has been achieved using GC columns coated with polar stationary phases, resulting in baseline-resolved peaks. acs.orgnih.gov

The identification of these derivatives is confirmed using Gas Chromatography-Mass Spectrometry (GC/MS). acs.org The electron ionization (EI) mass spectra of NACME derivatives show characteristic fragment ions resulting from cleavage at the esterified carboxyl and acylated amine sites. acs.org Prominent fragments include the loss of the methyl group ([M − 15]+) and the acetyl group ([M − 43]+). acs.org

For chiral analysis, GC can be used to separate enantiomers of methionine methyl esters, typically after derivatization with a different agent like trifluoroacetic anhydride (TFA). These N-TFA derivatives can be resolved on chiral capillary GC columns such as the Astec® CHIRALDEX™ G-TA.

Table 3: Gas Chromatography Systems for Analyzing Methionine Derivatives

| Derivative | Column Type | Detector | Application |

|---|---|---|---|

| N-Acetyl Methyl Ester (NACME) | Polar Stationary Phase (e.g., ZB-WAX) acs.org | FID, MS, IRMS acs.org | Isotope ratio analysis, Quantification |

| N-Trifluoroacetyl Methyl Ester | Chiral (e.g., Astec CHIRALDEX G-TA) | FID | Enantiomeric separation |

Microscale Thermophoresis (MST) for Biomolecular Interaction Studies

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution. researchgate.net The method is based on thermophoresis, the directed movement of molecules in a temperature gradient, which is highly sensitive to changes in a molecule's size, charge, and hydration shell. researchgate.net When a molecule binds to a ligand, at least one of these properties is altered, leading to a change in its thermophoretic movement that can be precisely measured to determine binding affinities. researchgate.net

MST offers several advantages for studying interactions, including very low sample consumption, a free choice of buffers, and the ability to perform measurements in complex biological fluids. researchgate.netnih.gov The technique monitors the movement of a fluorescently labeled molecule. The binding affinity is determined by titrating a non-labeled binding partner and observing the change in thermophoretic mobility of the labeled molecule. researchgate.net

While specific studies employing MST to analyze the biomolecular interactions of this compound are not prominently documented, the technique is well-suited for such investigations. For example, MST could be used to study the interaction of this compound with target proteins or enzymes. In a hypothetical experiment, a target protein could be fluorescently labeled and its thermophoretic movement measured as increasing concentrations of this compound are added. The resulting binding curve would yield the dissociation constant (Kd), providing quantitative insight into the binding affinity of the interaction. This approach would be valuable for elucidating the compound's mechanism of action or identifying its biological targets.

Standardization and Validation of Analytical Methods in Research Settings

In the context of analyzing this compound, a derivatization step to form N-acetyl methyl esters (NACME) of amino acids followed by gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS) is a relevant analytical approach. The validation of such a method provides a framework for understanding the level of confidence in the generated data.

Key Validation Parameters

The validation of an analytical method for this compound would involve the assessment of several internationally recognized parameters. While specific validation data for this compound is not extensively published, the validation of methods for closely related compounds, such as N-acetyl-DL-methionine and other amino acid N-acetyl methyl esters, provides a strong indication of the expected performance characteristics.

A study on the impurity profiling of L-methionine developed and validated a sensitive HPLC method for the determination of various impurities, including N-acetyl-DL-methionine. nih.govresearchgate.net The validation of this method included the determination of the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, and accuracy. nih.govresearchgate.net

Another pertinent study developed a novel derivatization procedure, N-acetyl methyl (NACME) esterification, to improve the accuracy and precision of amino acid determination using gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.govresearchgate.net This research provides valuable data on the reproducibility and accuracy of the NACME derivatization method for a standard mixture of 15 protein amino acids. nih.govresearchgate.net

The following subsections detail the essential validation parameters with illustrative data from these relevant research findings.

Linearity assesses the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. For the HPLC analysis of L-methionine impurities, including N-acetyl-DL-methionine, linearity was demonstrated in the range of 0.3-30.0 μg/ml. nih.govresearchgate.net

| Parameter | Value |

|---|---|

| Analyte | N-acetyl-DL-methionine and other impurities |

| Technique | HPLC |

| Linearity Range | 0.3-30.0 μg/ml |

The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For the HPLC method for L-methionine impurities, the LOD was in the range of 0.06-0.30 μg/ml, and the LOQ was in the range of 0.30-0.75 μg/ml. nih.govresearchgate.net

| Parameter | Value Range |

|---|---|

| Limit of Detection (LOD) | 0.06-0.30 μg/ml |

| Limit of Quantification (LOQ) | 0.30-0.75 μg/ml |

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. In the validation of the HPLC method for L-methionine impurities, the accuracy was demonstrated with a recovery of 96.0-121.4%. nih.govresearchgate.net

Furthermore, the integrity of the NACME procedure for amino acid analysis was confirmed through the analysis of diet and bone collagen amino acids, which indicated a high degree of both accuracy and precision. nih.govresearchgate.net The NACME esters displayed low errors, for example, ±0.6‰ for phenylalanine to ±1.1‰ for serine, which is indicative of high accuracy. nih.govresearchgate.net

| Method | Parameter | Result |

|---|---|---|

| HPLC for L-methionine impurities | Accuracy (Recovery) | 96.0-121.4% |

| GC/C/IRMS of NACME derivatives | Accuracy (Error) | ±0.6‰ for phenylalanine |

| ±1.1‰ for serine |

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). The HPLC method for L-methionine impurities was found to be precise, with an intermediate precision RSD of less than 5%. nih.govresearchgate.net

The reproducibility of the NACME derivatization method was also found to be strong. nih.govresearchgate.net The mean reproducibility from 15 replicates of the NACME derivatives was strong, with a mean standard deviation of 0.3‰. nih.govresearchgate.net

| Method | Parameter | Value |

|---|---|---|

| HPLC for L-methionine impurities | Intermediate Precision (RSD) | <5% |

| GC/C/IRMS of NACME derivatives | Reproducibility (Mean STDV) | 0.3‰ |

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In the development of analytical methods for complex mixtures, achieving baseline-resolved peaks for all analytes is a key indicator of specificity. For the NACME derivatization procedure, baseline-resolved peaks were achieved for all 15 amino acids when using GC columns with polar stationary phases. nih.govresearchgate.net

Compound Names

Conclusion and Future Research Directions

Summary of Key Research Findings on N-Acetyl-L-methionine Methyl Ester

Research into this compound has spanned various scientific fields, from biocatalysis to agricultural science. A primary focus has been on its synthesis and its potential as a bioactive molecule. One of the significant findings is the successful enzymatic resolution of its racemic form, N-acetyl-DL-methionine methyl ester. nih.govresearchgate.net Studies have demonstrated that lipases, such as the one from Brucella thiophenivorans, can exhibit high enantioselectivity, yielding the optically pure this compound with a high enantiomeric excess, making it a key chiral intermediate. nih.govresearchgate.net

In the realm of life sciences, the compound is noted for its antioxidant properties and its role as a derivative of the essential amino acid L-methionine. chemimpex.com Its structure is believed to offer improved bioavailability compared to other methionine derivatives, making it a compound of interest in pharmaceutical and nutritional supplement research, particularly for applications related to liver health and metabolic support. chemimpex.com

In agriculture, derivatives like N-acetyl-l-methionine (NALM) have been studied as a dietary supplement for livestock. Research in dairy cows indicates that supplementing diets with NALM can influence ruminal metabolism, leading to increased milk fat concentration and yield. researchgate.netresearchgate.net While much of this research focuses on the non-esterified form, it lays the groundwork for investigating the specific effects of this compound.

| Research Area | Key Findings | References |

| Biocatalysis & Synthesis | Successful enzymatic resolution of N-acetyl-DL-methionine methyl ester using lipase (B570770) to produce highly pure this compound. | nih.govresearchgate.net |

| Pharmaceutical & Nutritional Research | Investigated for its antioxidant properties and potential for enhanced bioavailability compared to other methionine derivatives. chemimpex.com Serves as a precursor for biologically active compounds. chemimpex.com | chemimpex.com |

| Agricultural Science | The related compound N-acetyl-l-methionine (NALM) has been shown to increase milk fat concentration and feed efficiency in dairy cows. researchgate.netresearchgate.netresearchgate.net | researchgate.netresearchgate.netresearchgate.net |

| Biochemical Research | Used as a tool to study the specificity of amino acid transporters, such as the bacterial ABC methionine transporter MetNI, which it binds to and stimulates ATPase activity. elifesciences.org | elifesciences.org |

| Analytical Chemistry | N-acetyl methyl esters of amino acids are stable derivatives suitable for gas chromatography-isotope ratio mass spectrometry (GC-IRMS) analysis. alexandraatleephillips.com | alexandraatleephillips.com |

Emerging Research Avenues and Untapped Potential

While current research provides a solid foundation, several emerging avenues could unlock the full potential of this compound.